

Primary Molecular Target: Trophoblast Cell Surface Antigen-2 (TROP-2)

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Compound of Interest		
Compound Name:	anti-TNBC agent-2	
Cat. No.:	B12389522	Get Quote

The primary molecular target of Sacituzumab govitecan is the Trophoblast cell surface antigen-2 (TROP-2).[1][4][5][6] TROP-2 is a 323 amino acid transmembrane glycoprotein that acts as a calcium signal transducer and is involved in various cellular processes.[7][8]

1.1. TROP-2 Expression in Breast Cancer:

TROP-2 is overexpressed in a high percentage of many solid tumors, including breast cancer. [6][7][9] Its expression is particularly prevalent in TNBC, making it an attractive therapeutic target for this aggressive subtype.[7][9] Studies have shown high TROP-2 expression in up to 93% of TNBC samples.[9] While its expression is a key factor, the clinical benefit of Sacituzumab govitecan has been observed in patients irrespective of their TROP-2 expression levels, though greater efficacy is seen in tumors with medium to high expression.[10]

1.2. Role in Oncogenesis:

Elevated TROP-2 expression is linked to aggressive tumor characteristics, including enhanced tumor growth, invasion, and metastasis.[7] TROP-2 is implicated in activating several key tumorigenic signaling pathways that drive cancer progression.

Mechanism of Action

Sacituzumab govitecan is an antibody-drug conjugate that combines the targeting specificity of a monoclonal antibody with the potent cytotoxicity of a chemotherapy agent.[5][11]

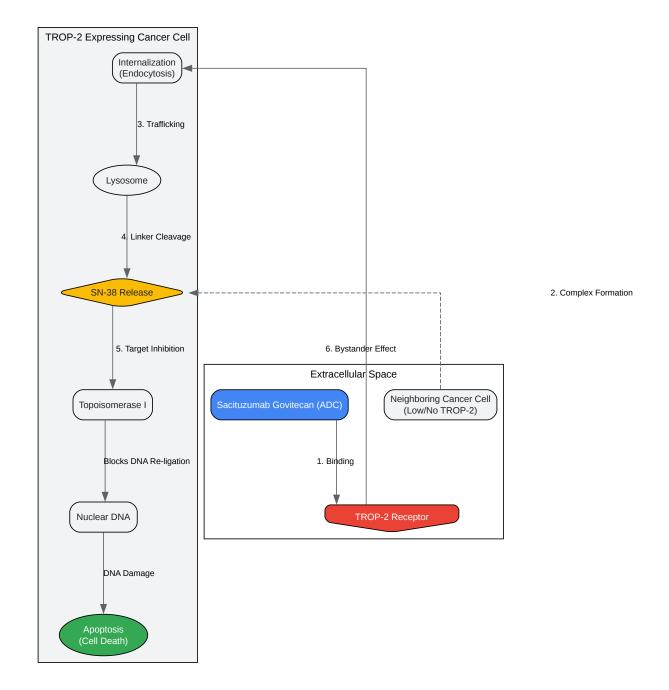
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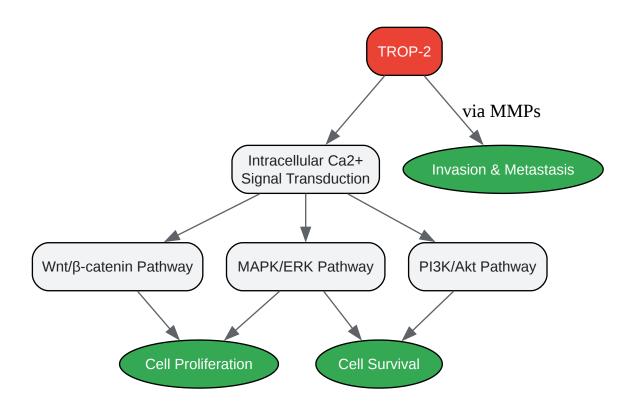


- Target Binding: The humanized anti-TROP-2 monoclonal antibody, sacituzumab, selectively binds to the TROP-2 protein on the surface of cancer cells.[6][12]
- Internalization: Following binding, the Sacituzumab govitecan-TROP-2 complex is internalized by the cancer cell through receptor-mediated endocytosis.[1][6]
- Payload Release: Within the acidic environment of the cell's lysosomes, the hydrolyzable linker connecting the antibody to the cytotoxic payload is cleaved.[1][6][12] This releases the active drug component, SN-38.[12]
- Induction of Cell Death: The released SN-38, a potent topoisomerase I inhibitor, induces
 DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[13][14][15]
- Bystander Effect: SN-38 is membrane-permeable and can diffuse out of the targeted cancer cell into the tumor microenvironment, where it can kill adjacent cancer cells that may have low or no TROP-2 expression.[1][6][12]

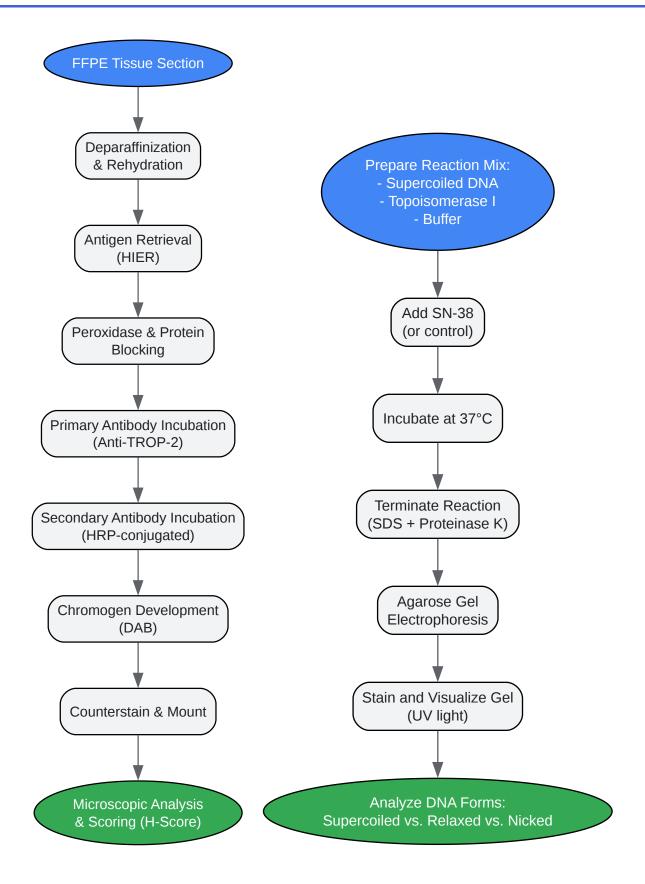












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